molecular formula C12H17Cl2NO2 B14129475 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride CAS No. 129041-40-3

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride

Cat. No.: B14129475
CAS No.: 129041-40-3
M. Wt: 278.17 g/mol
InChI Key: QMSXWGWVBRFQKD-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a methylamino group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by the addition of butanoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride
  • 4-((4-Bromobenzyl)(methyl)amino)butanoic acid hydrochloride
  • 4-((4-Methylbenzyl)(methyl)amino)butanoic acid hydrochloride

Uniqueness

4-((4-Chlorobenzyl)(methyl)amino)butanoic acid hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications .

Properties

CAS No.

129041-40-3

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylamino]butanoic acid;hydrochloride

InChI

InChI=1S/C12H16ClNO2.ClH/c1-14(8-2-3-12(15)16)9-10-4-6-11(13)7-5-10;/h4-7H,2-3,8-9H2,1H3,(H,15,16);1H

InChI Key

QMSXWGWVBRFQKD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)O)CC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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